2-Amino-1-(4-methylphenyl)-2-phenylethanone
CAS No.: 92850-20-9
Cat. No.: VC18455124
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92850-20-9 |
|---|---|
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 2-amino-1-(4-methylphenyl)-2-phenylethanone |
| Standard InChI | InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10,14H,16H2,1H3 |
| Standard InChI Key | XOUOQGQVAFVHOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-1-(4-methylphenyl)-2-phenylethanone features a ketone group (-C=O) and an amino group (-NH2) attached to adjacent carbon atoms, flanked by a 4-methylphenyl and a phenyl ring (Figure 1). The presence of two aromatic systems introduces steric hindrance, influencing its reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92850-20-9 | |
| Molecular Formula | C15H15NO | |
| Molecular Weight | 225.28 g/mol | |
| IUPAC Name | 2-Amino-1-(4-methylphenyl)-2-phenylethanone | |
| Density | 1.12 g/cm³ (estimated) | – |
| Melting Point | 148–152°C (reported) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.3 ppm), and amino protons (δ 1.8 ppm, broad). IR analysis reveals strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch).
Synthesis Strategies
Reduction of α-Keto Precursors
A common route involves the reduction of α-keto intermediates using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). For example, 4′-methylacetophenone derivatives undergo selective reduction in tetrahydrofuran (THF) at 0–25°C to yield the target compound . Chiral catalysts such as BINAP-Ru complexes enable asymmetric synthesis, achieving enantiomeric excess (ee) >90%.
Table 2: Representative Synthesis Conditions
| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4′-Methylacetophenone | LiAlH4 | THF | 0–25°C | 75% | |
| Styrene oxide derivative | NaHMDS | THF | 25°C | 81% |
Regioselective Amination
Alternative methods employ ammonia or ammonium chloride in polar aprotic solvents (e.g., DMF) to introduce the amino group. These reactions often require microwave irradiation (100–120°C) to accelerate kinetics, achieving yields of 70–85% .
Reactivity and Mechanistic Insights
Nucleophilic Reactions
The amino group acts as a nucleophile, participating in Mannich reactions and Schiff base formation. For instance, treatment with aldehydes in ethanol produces imine derivatives, which are precursors to heterocyclic compounds .
Electrophilic Aromatic Substitution
The electron-rich phenyl rings undergo nitration and sulfonation. Nitration with HNO3/H2SO4 at 0°C preferentially targets the para position of the 4-methylphenyl group, yielding nitro derivatives.
Mechanistic Pathway for Nitration
-
Generation of nitronium ion (NO₂⁺) in acidic medium.
-
Electrophilic attack on the aromatic ring, stabilized by methyl group’s +I effect.
-
Deprotonation to restore aromaticity, forming nitro-substituted product.
Biological Activities
Antibacterial Properties
In vitro studies demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers.
| Assay | Target | Result | Source |
|---|---|---|---|
| Broth dilution | S. aureus | MIC = 8 µg/mL | |
| Tubulin polymerization | MCF-7 cells | IC50 = 12 µM | |
| DNA intercalation | Plasmid DNA | Kd = 2.1 × 10⁶ M⁻¹ |
Applications in Drug Development
Neurotransmitter Analogues
Deuterated derivatives (e.g., 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride) serve as tracers in positron emission tomography (PET) to study dopamine receptor dynamics.
Multicomponent Reactions (MCRs)
The compound acts as a building block in Ugi and Passerini reactions, enabling rapid synthesis of polycyclic scaffolds. A three-component reaction with indoles and CBr4 forms brominated heterocycles (Yield: 65–78%) .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could enhance bioavailability. Preliminary data show a 3-fold increase in plasma half-life when formulated with DSPE-PEG.
Catalytic Asymmetric Synthesis
Developing organocatalysts for enantioselective amination remains a priority. Recent trials with cinchona alkaloids achieved 95% ee, reducing reliance on metal catalysts .
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